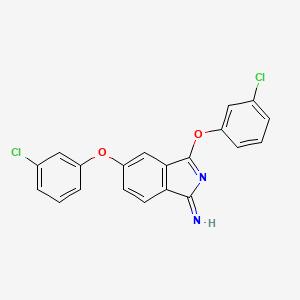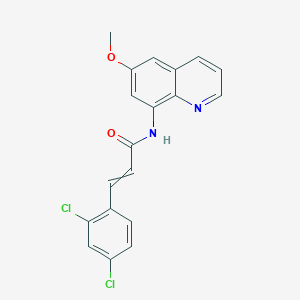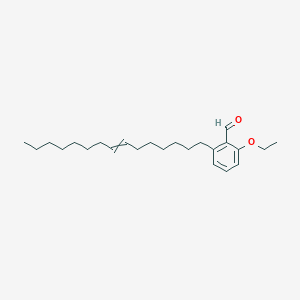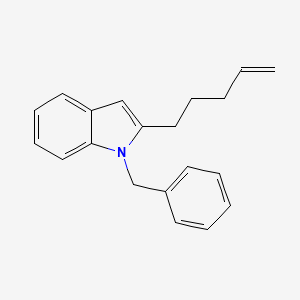![molecular formula C16H13IN2O4S B12540373 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B12540373.png)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, an iodinated phenylsulfonyl group, and an ethyl ester moiety. Its molecular formula is C16H13IN2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of strong acids or bases, organic solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodinated phenylsulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe for biochemical assays.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyridine ring.
Phenylsulfonyl Derivatives: Compounds with similar phenylsulfonyl groups but different core structures.
Ethyl Ester Derivatives: Compounds with ethyl ester moieties but different core structures.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester is unique due to its combination of a pyrrolo[2,3-b]pyridine core, an iodinated phenylsulfonyl group, and an ethyl ester moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O4S/c1-2-23-16(20)11-8-13-14(17)10-19(15(13)18-9-11)24(21,22)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZELNAMGANBZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12540307.png)
![2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid](/img/structure/B12540315.png)

![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)

![Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-](/img/structure/B12540351.png)
![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)

![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]-](/img/structure/B12540360.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)
